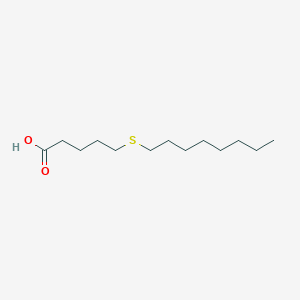
5-(Octylsulfanyl)pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Octylsulfanyl)pentanoic acid is an organic compound with the molecular formula C13H26O2S It features a pentanoic acid backbone with an octylsulfanyl group attached to the fifth carbon atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Octylsulfanyl)pentanoic acid typically involves the reaction of pentanoic acid derivatives with octylthiol under specific conditions. One common method is the nucleophilic substitution reaction where a halogenated pentanoic acid reacts with octylthiol in the presence of a base . The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .
化学反应分析
Types of Reactions
5-(Octylsulfanyl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The sulfanyl group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as thionyl chloride can be used to introduce halogen atoms into the molecule.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学研究应用
5-(Octylsulfanyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-(Octylsulfanyl)pentanoic acid involves its interaction with specific molecular targets. The sulfanyl group can participate in redox reactions, influencing cellular oxidative states. Additionally, the carboxylic acid group can interact with enzymes and receptors, modulating various biochemical pathways .
相似化合物的比较
Similar Compounds
- 5-(Phenylselanyl)pentanoic acid
- 5-(Benzylselanyl)pentanoic acid
Comparison
Compared to its analogs, 5-(Octylsulfanyl)pentanoic acid is unique due to its octyl group, which imparts different hydrophobic properties and reactivity. This uniqueness can influence its solubility, interaction with biological membranes, and overall chemical behavior .
生物活性
5-(Octylsulfanyl)pentanoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its long-chain octyl group attached to a sulfanyl group and a pentanoic acid moiety. The structural formula can be represented as follows:
This compound's unique structure may contribute to its diverse biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : The compound has shown potential against various bacterial strains, likely due to its ability to disrupt microbial cell membranes.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, reducing cytokine production and inflammation markers.
- Antioxidant Properties : The compound could scavenge free radicals, thus protecting cells from oxidative stress.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings related to structural modifications and their effects on activity:
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to this compound. Below are notable findings:
- Antimicrobial Properties : A study demonstrated that derivatives of pentanoic acids exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of long-chain alkyl groups was linked to enhanced membrane disruption capabilities, suggesting that this compound may exhibit similar properties .
- Anti-inflammatory Effects : Research indicated that compounds with a similar structure could inhibit the production of pro-inflammatory cytokines in vitro. This suggests a potential application in treating inflammatory diseases .
- Antioxidant Activity : In vitro assays showed that certain diarylpentanoids, structurally related to this compound, possessed significant antioxidant properties, which could be beneficial in preventing oxidative damage in cells .
属性
IUPAC Name |
5-octylsulfanylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2S/c1-2-3-4-5-6-8-11-16-12-9-7-10-13(14)15/h2-12H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCWEEYLJDJFDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCSCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














